molecular formula C10H11N3O3 B13914381 ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate

ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B13914381
M. Wt: 221.21 g/mol
InChI Key: KYENEGQOCUNLAC-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate is a pyrazolo-pyridine derivative characterized by a bicyclic heteroaromatic system with a ketone (7-oxo) group and an ethyl ester at position 2. These compounds typically exhibit biological activity, such as Factor Xa inhibition, making them relevant for therapeutic applications in thrombosis and cardiovascular diseases .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-6-4-5-11-9(14)8(6)13(2)12-7/h4-5H,3H2,1-2H3,(H,11,14)

InChI Key

KYENEGQOCUNLAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=CNC2=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

A common synthetic approach involves the reaction of a chloro-substituted pyridinone derivative with a hydrazonoacetate ester under basic conditions to form the pyrazolo[3,4-c]pyridine core. The process generally proceeds as follows:

  • Step 1: Preparation of the hydrazonoacetate ester, typically (Z)-ethyl 2-chloro-2-(substituted phenyl)hydrazonoacetate.
  • Step 2: Reaction of the hydrazonoacetate ester with a 3-substituted dihydropyridin-2-one compound in the presence of a base such as triethylamine.
  • Step 3: Heating under reflux in solvents like ethyl acetate, toluene, or dichloromethane to promote cyclization.
  • Step 4: Acidic work-up with aqueous hydrochloric acid to isolate the product.
  • Step 5: Purification by recrystallization or flash chromatography.

Specific Reaction Conditions and Yields

The following table summarizes key experimental conditions and yields reported in the literature and patents for the preparation of this compound analogs:

Yield (%) Reaction Conditions Solvent Temperature Time Base/Additives Purification Method Notes
67% Triethylamine, reflux Ethyl acetate Room temp to reflux 6 h reflux Triethylamine, HCl work-up Flash chromatography Two-step synthesis from chloro-hydrazonoacetate and dihydropyridinone
85% Triethylamine, KI, 42-45°C Dichloromethane 42-45°C 12-15 h Potassium iodide, HCl quench Recrystallization from EtOAc High purity (99.5%) achieved
76% Triethylamine, reflux Ethyl acetate/toluene 85°C 7 h Triethylamine, HCl quench Filtration and washing Intermediate for apixaban synthesis
89.9% Triethylamine, KI, reflux Ethyl acetate Reflux 24 h Potassium iodide, HCl quench Recrystallization from EtOAc Purity 99.8% after recrystallization
70% Triethylamine, reflux Toluene Reflux 12 h Triethylamine Recrystallization from ethanol Pyrazolo-linked pyridine carboxylate analog synthesis

Representative Experimental Procedure

A typical synthesis reported involves the following:

  • A mixture of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-one and sodium carbonate in acetone is heated to 45-50°C.
  • (Z)-ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate is added, and the reaction is stirred for 3 hours at 45-50°C.
  • The mixture is cooled, and aqueous hydrochloric acid is added to quench the reaction.
  • After stirring, water is added, and the solid product is filtered and washed.
  • The product is recrystallized from toluene to yield this compound with approximately 67-89% yield and high purity.

Key Reagents and Their Roles

  • Triethylamine: Acts as a base to deprotonate intermediates and facilitate cyclization.
  • Potassium iodide: Used as a catalyst or additive to enhance reaction rates.
  • Hydrochloric acid: Employed for acidic work-up to protonate and precipitate the product.
  • Solvents: Ethyl acetate and toluene are preferred for their ability to dissolve reactants and withstand reflux conditions.

Analysis of Preparation Methods

Reaction Efficiency and Yields

Reactions employing triethylamine and potassium iodide in ethyl acetate or dichloromethane under reflux conditions consistently yield high product amounts (up to 90%) with excellent purity (>99%). The use of reflux and extended reaction times (12-24 hours) ensures complete conversion.

Purification Techniques

Flash chromatography and recrystallization from solvents such as ethyl acetate, ethanol, or toluene are effective in isolating the product in pure form. Crystallization also aids in obtaining solid forms suitable for further pharmaceutical applications.

Scalability and Industrial Relevance

Several procedures report multi-gram scale syntheses with reproducible yields, indicating the feasibility of scale-up. The use of common reagents and solvents, mild reaction conditions, and straightforward purification steps support industrial applicability.

Summary Table of Key Preparation Methods

Reference Starting Materials Base Solvent Temperature Time Yield (%) Purification Notes
Ambeed et al. (Z)-ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate + 3-substituted dihydropyridinone Triethylamine, KI Ethyl acetate, dichloromethane 25-85°C (reflux) 6-24 h 67-90 Flash chromatography, recrystallization Industrial scale, high purity
Longdom et al. Pyrazolo-pyridine precursors Triethylamine Toluene Reflux 12 h 70 Recrystallization from ethanol Analytical characterization provided
WO Patent WO2014108919A2 Chloro-substituted pyridinone + hydrazonoacetate Sodium acetate, Triethylamine Ethyl acetate, water 25-30°C 16 h Not specified Extraction, washing Patent process with crystalline form

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation techniques, as mentioned in the synthesis section.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using a 10% Pd/C catalyst.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of RIP1 kinase, it interferes with the kinase’s activity, thereby modulating various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pyrazolo[3,4-c]pyridine scaffold is highly versatile, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparison with key analogs:

Compound Substituents Key Properties Biological Activity Reference
Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate (Target Compound) 1-methyl, 7-oxo, 3-ethyl ester Not explicitly reported; inferred stability from analogs. Presumed anticoagulant (based on analogs) N/A
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate 1-(4-methoxyphenyl), 6-(4-(2-oxopiperidin-1-yl)phenyl), 7-oxo, 3-ethyl ester Mp: 190–192°C; Solubility: Chloroform/Ethyl Acetate (slight) Factor Xa inhibitor (anticoagulant)
Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate 5-(4-methoxyphenyl), 2-phenyl, 3-oxo, 7-ethyl ester Mp: 236–237°C; IR peaks: 1730 (C=O), 1670 (C=N) Not reported
Ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-benzyl, 3-methyl, 6-oxo, 4-ethyl ester (pyrazolo[3,4-b]pyridine isomer) Molecular weight: 311.33; SMILES: CCOC(=O)C1=CC(=O)NC2=C1C(=NN2CC3=CC=CC=C3)C No biological data

Physicochemical Properties

  • Melting Points: Target Compound: Not reported. Apixaban Intermediate: 190–192°C . Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl analog: 236–237°C .

Key Takeaways

Structural Sensitivity: Minor changes in substituents (e.g., 1-methyl vs. 1-(4-methoxyphenyl)) drastically alter biological activity and solubility.

Synthetic Flexibility : Pyrazolo-pyridine cores are accessible via diverse routes, enabling tailored modifications for drug development.

Therapeutic Potential: Apixaban-related compounds demonstrate the scaffold’s utility in anticoagulant design, while simpler analogs serve as structural references.

Biological Activity

Ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 2636724-68-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
CAS Number2636724-68-8
IUPAC NameThis compound

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth, particularly in human tumor cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

Key Findings:

  • The compound exhibited IC50 values in the micromolar range against the aforementioned cell lines, indicating effective inhibition of cellular proliferation.
  • Structure modifications significantly influenced its activity; for instance, the introduction of hydroxyl (-OH) groups enhanced antiproliferative effects by improving solubility and membrane permeability .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes involved in cell cycle regulation.
  • Induction of apoptosis in cancer cells through activation of intrinsic pathways.
  • Interference with DNA synthesis , leading to growth arrest.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the molecular structure can significantly affect the biological activity of pyrazolo[3,4-c]pyridine derivatives. The following modifications have been noted to enhance activity:

  • Substituents at the 1 and 6 positions of the pyrazole ring have shown to increase potency.
  • The presence of electron-withdrawing groups tends to improve binding affinity to target proteins .

Research Case Studies

Several case studies have documented the effectiveness of this compound:

  • Study on HeLa Cells :
    • Treatment with varying concentrations led to a dose-dependent decrease in cell viability.
    • IC50 values were determined to be around 5 µM after 48 hours of exposure.
  • In Vivo Studies :
    • Preliminary animal studies indicated a reduction in tumor size when administered with the compound, suggesting potential for therapeutic applications.

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